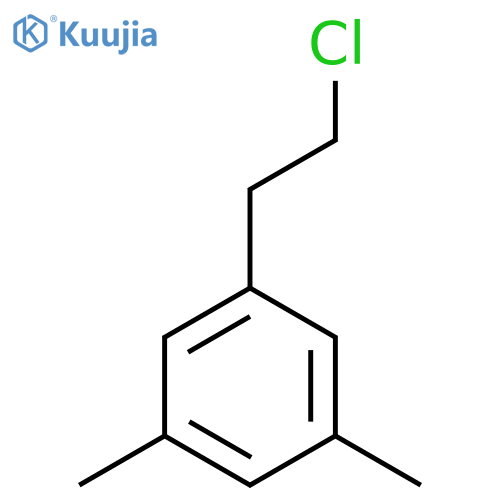Cas no 958027-88-8 ((1-Chloroethyl)dimethylbenzene)
(1-クロロエチル)ジメチルベンゼンは、有機合成化学において重要な中間体として利用される芳香族化合物です。分子式C10H13Clで表され、ベンゼン環にクロロエチル基と2つのメチル基が結合した構造を有します。反応性の高いクロロエチル基を有するため、官能基変換やカップリング反応における有用な前駆体として機能します。特に医薬品中間体や機能性材料の合成において、選択的反応を可能にする点が特徴です。高い純度と安定性を保持しつつ、各種求核置換反応に適した反応性を示します。実験室規模から工業的生産まで幅広く対応可能な点も利点です。

958027-88-8 structure
商品名:(1-Chloroethyl)dimethylbenzene
(1-Chloroethyl)dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- DTXSID30202813
- 1-(2-chloroethyl)-3,5-dimethylbenzene
- AKOS011895901
- 54411-21-1
- SCHEMBL3124697
- 958027-88-8
- (1-CHLOROETHYL)DIMETHYLBENZENE
- (1-Chloroethyl)dimethylbenzene
-
- MDL: MFCD11846574
- インチ: 1S/C10H13Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3
- InChIKey: LYTASBYXDATWJV-UHFFFAOYSA-N
- ほほえんだ: ClCCC1C=C(C)C=C(C)C=1
計算された属性
- せいみつぶんしりょう: 168.0705781g/mol
- どういたいしつりょう: 168.0705781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 0Ų
(1-Chloroethyl)dimethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657864-5g |
1-(2-Chloroethyl)-3,5-dimethylbenzene |
958027-88-8 | 98% | 5g |
¥21630.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657864-10g |
1-(2-Chloroethyl)-3,5-dimethylbenzene |
958027-88-8 | 98% | 10g |
¥34329.00 | 2024-04-23 |
(1-Chloroethyl)dimethylbenzene 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
958027-88-8 ((1-Chloroethyl)dimethylbenzene) 関連製品
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
